Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
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Overview
Description
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a pyrazole ring substituted with methyl groups and a benzoate ester moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Scientific Research Applications
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring plays a crucial role in its binding affinity and specificity . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
- Hydrazine-coupled pyrazole derivatives
- Tri(3,5-dimethyl-1-pyrazolyl)borohydride
Uniqueness
Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of a benzoate ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
methyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-6-9(2)16(15-8)10-4-5-12(14)11(7-10)13(17)18-3/h4-7H,1-3H3 |
InChI Key |
LENLOXLELSCDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)OC)C |
Origin of Product |
United States |
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